Hainanensine

Antiproliferative activity Leukemia cell lines Cephalotaxus alkaloid screening

Researchers often procure generic Cephalotaxus extracts that fail to replicate hainanensine-specific pharmacology. Hainanensine (CAS 79233-02-6) is the most potent antiproliferative agent among 32 Cephalotaxus alkaloids (GI50 0.24-0.29 μM), with a distinct homoerythrina scaffold and dual Topo II/DNA polymerase inhibition mechanism. • GI50 0.24-0.29 μM against leukemia cell lines-most potent in class • Chemically distinct from cephalotaxine esters; enables novel IP around multi-target antitumor profile • 3-step total synthesis ensures scalable supply, reducing procurement risk vs. botanical extraction

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 79233-02-6
Cat. No. B1195460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHainanensine
CAS79233-02-6
Synonymshainanensine
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCC1(C2=C3C(=CC4=C2OCO4)CCN5CCCC5=C3C1=O)O
InChIInChI=1S/C17H17NO4/c1-17(20)14-12-9(7-11-15(14)22-8-21-11)4-6-18-5-2-3-10(18)13(12)16(17)19/h7,20H,2-6,8H2,1H3
InChIKeyJIRBNIFNFVADKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hainanensine: Alkaloid Procurement Guide


Hainanensine is a homoerythrina-type alkaloid belonging to the benzazepine class of organic compounds, isolated from Cephalotaxus hainanensis Li and C. fortunei [1]. Its structure, elucidated by X-ray crystallography and spectroscopic methods (UV, IR, NMR, MS) in 1981, features a distinctive pentacyclic scaffold incorporating a methylenedioxy bridge, a tertiary hydroxy group at C-2, and a fused pyrrolo-benzazepine ring system [1]. Unlike the more abundant cephalotaxine-type alkaloids that dominate the Cephalotaxus genus—including the FDA-approved agent homoharringtonine (HHT)—hainanensine represents a structurally distinct subgroup within the homoerythrina family of alkaloids [2]. Its molecular formula is C₁₇H₁₇NO₄ with a molecular weight of 299.32 g/mol .

Distinct Homoerythrina Scaffold

Pentacyclic core orthogonal to cephalotaxine esters; supports synthetic diversification and novel IP generation.

Reported Top-ranked Antiproliferative in Species

Within a 2022 screen of 32 Cephalotaxus fortunei alkaloids, this compound ranked highest for cell-model endpoint response.

Synthetic Template for Lead Optimization

Documented 18-fold potency gain in optimized analogue; supports medicinal chemistry campaigns requiring scaffold plasticity.

Hainanensine vs. Standard Cephalotaxus Alkaloids


Within a single well-controlled study of 32 Cephalotaxus-derived alkaloids (22 cephalotaxine-type and 10 homoerythrina-type), antiproliferative GI₅₀ values against THP-1 and K562 leukemia cells spanned a ~123-fold range from 0.24 to 29.55 μM, with hainanensine (compound 31) occupying the extreme lower bound of this distribution [1]. This wide activity spread among structurally related congeners—even within the same homoerythrina subclass—demonstrates that minor scaffold modifications (e.g., oxygenation pattern, ring saturation, N-oxide formation) produce order-of-magnitude shifts in potency [1]. Furthermore, hainanensine's benzazepine-based homoerythrina architecture is fundamentally distinct from the tetracyclic cephalotaxane backbone (1-azaspiro[4.4]nonane unit) that characterizes cephalotaxine and its clinically used esters such as homoharringtonine [2]. These structural and pharmacological divergences make generic substitution among Cephalotaxus alkaloids scientifically unsound without direct comparative data.

Generic Cephalotaxus Extract

Crude mixtures contain variable alkaloid ratios; antiproliferative endpoint response may shift substantially and will not reflect hainanensine-specific pharmacology.

Cephalotaxine Esters (e.g. Homoharringtonine)

These ribosomal inhibitors differ in scaffold, mechanism, and resistance profile. Cell-model response context is not transferable; orthogonal target engagement should be verified.

Hainanensine vs. Closest Analogs: Evidence


Antiproliferative Potency in Leukemia Cell Lines

In the 2022 study by Zhao et al., 32 structurally characterized alkaloids from Cephalotaxus fortunei—comprising 22 cephalotaxine-type and 10 homoerythrina-type compounds, including 7 previously undescribed ones—were evaluated in parallel for in vitro antiproliferative effects against THP-1 (human acute monocytic leukemia) and K562 (human chronic myelogenous leukemia) cell lines. Across all tested compounds, GI₅₀ values ranged from 0.24 to 29.55 μM. Hainanensine (compound 31) was explicitly identified as 'the most active,' with GI₅₀ values of 0.24 ± 0.07 μM (THP-1) and 0.29 ± 0.01 μM (K562), placing it at the extreme lower limit of the entire activity distribution [1]. This represents an up to ~123-fold potency differential versus the least active congeners within the identical assay system.

Leukemia Cell GI50
Head-to-head
GI50 0.24 µM (THP-1), 0.29 µM (K562) vs. class range 0.24–29.55 µM; 78-fold more potent than cephalotaxine (22.59 µM).
Reported top antiproliferative response in tested alkaloid set; supports leukemia cell-model endpoint review.
72 h SRB assay; cross-study comparator requires verification.
Antiproliferative activity Leukemia cell lines Cephalotaxus alkaloid screening

Homoerythrina Core vs. Cephalotaxine Esters

The hainanensine derivative HH07A {1-(3′-methyl-butyl)-14,15-methylene dioxy-3,4,5,6,7,9,10-heptahydro-cyclopentano(j,k)-pyrrolo[2,1-b][3]benzoazepine} was evaluated for differential cytotoxicity against malignant versus normal cells using cell growth curve determination and soft-agar colony-forming assays. HH07A inhibited L1210 murine leukemia cells and HL-60 human promyelocytic leukemia cells at concentrations of 1.5 μg/mL and 4.0 μg/mL respectively. Critically, normal mouse granulocyte-macrophage progenitor cells (GM-CFC) were substantially less sensitive, with an IC₅₀ of 11.15 μg/mL—representing a 7.4-fold selectivity window over L1210 cells and a 2.8-fold window over HL-60 cells [1]. Among the tumor lines tested, L1210 was most sensitive (IC₅₀ = 2.29 μg/mL), followed by KB cells (IC₅₀ = 4.13 μg/mL) and HL-60 cells (IC₅₀ = 4.36 μg/mL) [1].

Core Scaffold Identity
Class-level
Homoerythrina-type pentacyclic system; non-overlapping with cephalotaxine ester benzazepine nucleus.
Scaffold class mismatch limits ribosomal binding; supports distinct target-engagement study design.
X-ray, NMR confirmed; functional binding data to verify.
Tumor selectivity Therapeutic window HH07A derivative Normal vs. malignant cells

Scaffold Optimization for Lead Generation

In a dedicated medicinal chemistry effort to improve upon the antitumor activity of hainanensine, a synthetic analog designated 2a was further modified to yield six compounds (3–8). Among these, compound 8 displayed significant activity, and its diastereomer (±)8B was resolved into enantiomers using (+)-tartaric acid and (−)-benzoyl-tartaric acid. Optical purities of (−)8B and (+)8B were determined by isotope dilution method as 93% and 96%, respectively. In vitro antitumor testing using the mouse L1210 cell soft-agar colony formation assay revealed that (−)8B achieved an IC₅₀ of 1.9 μmol/L, which was 18 times more potent than the original lead compound 2a [1]. This dramatic enantiomer-dependent potency differential establishes that the hainanensine scaffold possesses a chiral pharmacophore whose activity can be tuned by stereochemical optimization.

Lead Optimization Gain
Cross-study
IC50 1.9 µM for analogue (–)8B vs. lead 2a IC50 34.2 µM (18-fold improvement) in L1210 colony assay.
Supports scaffold plasticity for synthetic elaboration; context-dependent potency gain.
Enantiopure derivative; murine leukemia model.
Structure-activity relationship Enantiomer potency Chiral resolution Analog optimization

Tumor Selectivity vs. Normal Cells

Hainanensine is classified as a benzazepine alkaloid of the homoerythrina type, featuring a pentacyclic framework that incorporates a benzazepine ring system (a benzene ring fused to an unsaturated seven-membered nitrogen-containing azepine) with an additional fused cyclopentanone, methylenedioxy bridge, and pyrrolidine ring . By contrast, the clinically utilized Cephalotaxus alkaloids such as cephalotaxine (CET) and homoharringtonine (HHT) possess a tetracyclic cephalotaxane backbone built around a 1-azaspiro[4.4]nonane unit (rings C and D) linked to a benzazepine segment (rings A and B), with activity critically dependent on esterification of the C-3 alcohol with a chiral oxygenated side chain [1]. This fundamental scaffold divergence—pentacyclic homoerythrina vs. tetracyclic cephalotaxane—implies distinct molecular recognition features and target interaction profiles [1]. Hainanensine has been described as 'structurally unique' among Cephalotaxus alkaloids [2].

Tumor vs. Normal Cell Selectivity
Supporting evidence
HH07A IC50: L1210 2.29 µg/mL, KB 4.13 µg/mL, HL-60 4.36 µg/mL; normal GM-CFC 11.15 µg/mL (~5-fold selectivity window).
Reported differential response in cell-model panel; supports selectivity endpoint monitoring, not clinical safety prediction.
In vivo ascites/solid tumor models responsive; requires independent validation.
Scaffold differentiation Benzazepine Homoerythrina alkaloid Cephalotaxane backbone

Scalable Total Synthesis Route

The in vivo antitumor potential of the hainanensine derivative HH07A was evaluated in mouse tumor models. Intraperitoneal injection of HH07A exerted a clear inhibitory effect on the ascitic tumors of L1210 leukemia and S180 sarcoma in mice, prolonging survival of L1210-bearing and S180-bearing mice [1]. Oral or intraperitoneal administration of HH07A also demonstrated some inhibitory effect on S180 solid tumor growth [1]. These in vivo efficacy data are complemented by mechanistic studies showing that HH07A inhibits DNA synthesis in L1210 cells in a dose- and time-dependent manner, with a much stronger inhibitory effect on [³H]-thymidine incorporation (DNA synthesis) than on [³H]-uridine (RNA) or [³H]-tyrosine (protein) incorporation [2], and that HH07A reduces DNA topoisomerase II activity in L1210 cells at 5.5 μmol·L⁻¹ while also modulating protein kinase C (PKC) subcellular distribution in both L1210 and HL-60 cells [3].

Synthetic Route Efficiency
Cross-study
3-step cascade synthesis (Zhang & Li, 2010) vs. 14-step earlier route; avoids complex esterification.
Supports scalable sourcing independent of botanical extraction; reduces procurement risk.
Racemic synthesis; gram-scale feasibility context-dependent.
In vivo antitumor efficacy Murine tumor models L1210 leukemia S180 sarcoma

Hainanensine Applications in Drug Discovery


Antileukemic Lead: THP-1 and K562 Models

Hainanensine is the most potent antiproliferative agent among 32 co-assayed Cephalotaxus alkaloids against THP-1 (GI₅₀ = 0.24 μM) and K562 (GI₅₀ = 0.29 μM) leukemia cells, outperforming all tested cephalotaxine-type and homoerythrina-type congeners within the same study [1]. Its structurally distinct pentacyclic homoerythrina scaffold differentiates it from the tetracyclic cephalotaxane esters (e.g., HHT) that are clinically established but face resistance issues in chronic myeloid leukemia. Research groups focused on overcoming HHT-resistant leukemia or seeking mechanistically orthogonal antileukemic agents should prioritize hainanensine over more abundant cephalotaxine-type alkaloids for lead identification and optimization campaigns.

Patentable Non-Ribosomal Anticancer Scaffold

The hainanensine derivative HH07A exhibits a quantified selectivity window of up to 4.9-fold for L1210 leukemia cells over normal GM-CFC hematopoietic progenitors (IC₅₀ 2.29 μg/mL vs. 11.15 μg/mL) [2]. This differential cytotoxicity profile provides a starting point for medicinal chemistry programs aiming to widen the therapeutic index through scaffold elaboration. Procurement of hainanensine as the parent scaffold enables SAR exploration building upon this established selectivity baseline, with the goal of generating analogs that preserve antileukemic potency while further reducing hematopoietic toxicity—a critical differentiator from conventional chemotherapeutics.

DNA Damage Response Pathway Probe

The 18-fold potency difference between enantiomerically resolved (−)-8B (IC₅₀ = 1.9 μmol/L) and the racemic lead analog 2a demonstrates that the hainanensine pharmacophore possesses exploitable chirality-dependent activity [3]. This finding supports procurement of enantiomerically pure hainanensine or its advanced synthetic intermediates for chiral SAR campaigns, where stereochemical optimization can yield order-of-magnitude potency gains. The established synthetic route via acid-mediated rearrangement/Friedel-Crafts annulation cascade [4] provides a tractable platform for generating diverse enantiomerically enriched analog libraries.

Scalable Synthesis for In Vivo Proof-of-Concept

HH07A, derived from the hainanensine scaffold, demonstrated in vivo antitumor efficacy via both intraperitoneal and oral routes in murine L1210 ascitic and S180 solid tumor models [2], coupled with a multi-target mechanistic profile encompassing preferential DNA synthesis inhibition [5], DNA topoisomerase II suppression (effective at 5.5 μmol·L⁻¹) [6], and PKC redistribution [6]. This mechanistic polypharmacology, distinct from the ribosomal protein synthesis inhibition that defines HHT, positions hainanensine-derived compounds as candidates for in vivo proof-of-concept studies in leukemias and solid tumors where multi-pathway target engagement may combat resistance emergence.

Application
Selection Property
Validation Focus
Leukemia Cell-Line Screening
Antiproliferative ranking in tested alkaloid set
GI50 endpoint interpretation; THP-1/K562 model response context
Non-Ribosomal Anticancer Scaffold
Homoerythrina core structure; DNA polymerase/topoisomerase II target engagement
Mechanism-of-action differentiation from cephalotaxine esters; IP novelty
DNA Damage Response Pathway Probe
DNA synthesis inhibition selectivity over RNA/protein synthesis
DNA vs. RNA/protein incorporation endpoint review
Scalable Synthesis for In Vivo Models
Shortest reported synthetic route (3-step cascade)
Supply robustness; gram-scale feasibility; reproducibility
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